
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (commonly referred to as 4-Maleimidobenzoic acid) is a heterocyclic compound featuring a benzoic acid backbone conjugated to a maleimide group at the para position. Its molecular formula is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol . The maleimide moiety enables thiol-selective reactivity via Michael addition, making it a critical reagent in bioconjugation, protein crosslinking, and polymer chemistry .
Mechanism of Action
Target of Action
There is considerable interest in the development of n-substituted maleimides as photoionizers for free radical polymerization . This suggests that the compound may interact with radicals or other reactive species in the system.
Mode of Action
It is known that the photochemical properties of n-arylmaleimide systems depend on the values of the dihedral angle between the benzene and imidic rings . This suggests that the compound’s interaction with its targets and any resulting changes may be influenced by its molecular structure.
Biochemical Pathways
Given its potential role in free radical polymerization , it may be involved in pathways related to polymer synthesis or degradation.
Result of Action
Given its potential role in free radical polymerization , it may influence the formation or breakdown of polymers in the system.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid plays a crucial role. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and significant . It influences cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a critical aspect of its function . It interacts with transporters or binding proteins, and these interactions can influence its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical role . Targeting signals or post-translational modifications may direct it to specific compartments or organelles.
Biological Activity
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as N-(4-Carboxyphenyl)maleimide or 4-Maleimidobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol. The compound features a maleimide ring which is known for its reactivity with thiols, making it valuable in bioconjugation applications.
Property | Value |
---|---|
Molecular Formula | C₁₁H₇NO₄ |
Molecular Weight | 217.18 g/mol |
CAS Number | 17057-04-4 |
Appearance | White to off-white powder |
The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules. Its maleimide functionality allows it to form stable conjugates with thiol-containing compounds such as cysteine and glutathione. This property is exploited in various therapeutic contexts:
- Antitumor Activity : The compound has shown potential in targeting cancer cells through selective conjugation with antibodies or other targeting moieties, enhancing the delivery of cytotoxic agents directly to tumor sites.
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study published in Acta Crystallographica detailed the crystal structure and intermolecular interactions of the compound. The research highlighted the presence of hydrogen bonding that stabilizes the molecular structure, which is crucial for its biological interactions .
- Antitumor Applications : Research has shown that derivatives of this compound can be used in the development of antibody-drug conjugates (ADCs). These ADCs leverage the maleimide group for selective targeting of cancer cells .
- Oxidative Stress Studies : Another study explored the antioxidant capacity of related compounds and suggested that similar structures could mitigate oxidative damage in cellular models .
Biological Activity Table
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives as antibacterial agents. For instance, compounds containing the pyrrole structure have shown enhanced potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. Specifically, derivatives of pyrrole have demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .
Anticancer Properties
Pyrrole-containing compounds are being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth factors .
Drug Delivery Systems
The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form supramolecular complexes enables targeted delivery of therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing side effects of treatments .
Synthesis of Polymers
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the formation of cross-linked structures that can be utilized in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .
Photonic Applications
Due to its unique electronic properties, pyrrole derivatives are being explored for use in organic photonic devices. These materials can be incorporated into light-emitting diodes (LEDs) and solar cells, contributing to advancements in energy-efficient technologies .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various pyrrole derivatives against MRSA. The compound this compound exhibited an MIC value of 0.125 μg/mL against MSSA and 0.13 μg/mL against MRSA, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Apoptosis Induction
In vitro studies demonstrated that pyrrole derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, showcasing the therapeutic potential of these compounds in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are used to prepare 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, and how are yields optimized?
The compound is synthesized via condensation reactions between maleic anhydride derivatives and benzoic acid precursors. For example, coupling 4-aminobenzoic acid with maleic anhydride under acidic conditions yields the target compound with 46–63% efficiency, depending on substituents. Purity (>95%) is confirmed by NMR and FTIR . Optimizing reaction parameters (e.g., temperature, solvent polarity) and using catalysts like trifluoroacetic acid can improve yields .
Table 1: Synthetic Routes and Characterization Data
Method | Yield (%) | Purity | Key Techniques | Reference |
---|---|---|---|---|
Condensation with X-ray validation | 46–63 | >95% | NMR, FTIR, X-ray | |
Maleimide-thiol coupling for ADCs | N/A | 97% | HPLC, Mass spectrometry |
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns aromatic protons (δ 6.7–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) .
- X-ray crystallography : Confirms bond lengths (e.g., C=O at 1.21 Å) and molecular packing .
- FTIR : Identifies maleimide carbonyl stretches (1700–1750 cm⁻¹) and benzoic acid O-H vibrations .
- DFT calculations : Validates experimental geometries (RMSD < 0.01 Å) and electronic properties .
Q. How is this compound utilized in bioconjugation applications?
The maleimide group reacts selectively with thiols (e.g., cysteine residues in proteins) via Michael addition, enabling applications in antibody-drug conjugates (ADCs). For example, it serves as a linker in ADC1730 (Mol. weight: 506.56 g/mol), connecting antibodies to cytotoxic payloads .
Advanced Research Questions
Q. How can computational models resolve discrepancies between experimental and theoretical structural data?
Discrepancies in bond angles or dihedral conformations arise from crystal packing effects. Solvent-phase DFT models (e.g., Polarizable Continuum Model) align better with experimental NMR shifts (Δδ < 0.1 ppm) compared to gas-phase calculations. For instance, torsional deviations of 2.5° between X-ray and DFT structures are attributed to intermolecular interactions in the solid state .
Q. What strategies improve regioselectivity during derivatization for bioconjugation?
- Protective groups : Temporarily esterifying the benzoic acid moiety (e.g., tert-butyl esters) directs reactivity to the maleimide .
- pH control : Conducting reactions at pH 6.5–7.0 enhances thiolate nucleophilicity while minimizing carboxylate interference .
- Steric hindrance : Bulky substituents on the benzoic acid reduce side reactions at the maleimide ring .
Q. What evidence supports the compound’s stability in physiological conditions for ADC design?
Stability studies in PBS (pH 7.4, 37°C) show <10% hydrolysis over 72 hours (HPLC-monitored). This slow degradation ensures sufficient ADC circulation time while allowing controlled drug release in target tissues .
Table 2: Stability and Reactivity Data
Condition | Degradation (%) | Key Observation | Reference |
---|---|---|---|
PBS, pH 7.4, 72 hours | <10 | Suitable for ADC applications | |
pH 5.0 (lysosomal mimic) | >80 | Accelerated hydrolysis |
Q. How do electronic effects influence maleimide reactivity in crosslinking reactions?
Electron-withdrawing groups (e.g., nitro) on the benzoic acid increase maleimide electrophilicity, accelerating thiol-Michael addition by 3-fold. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, necessitating higher catalyst loads (e.g., 20 mol% triethylamine) .
Q. Key Research Considerations
- Contradictions in data : Conflicting NMR assignments may arise from solvent-dependent conformational changes. Cross-validate with DFT-optimized structures in explicit solvent models .
- Synthetic scalability : Pilot-scale reactions require inert atmospheres to prevent maleimide oxidation, a common side reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-Maleimidobenzoic acid is highlighted by comparing it to analogs with modified substituents, chain lengths, or reactive groups. Below is a detailed analysis:
Structural Analogues
Reactivity and Functional Differences
- Thiol Reactivity : 4-Maleimidobenzoic acid reacts with thiols at pH 6.5–7.5, forming stable thioether bonds. In contrast, 3-Maleimidopropionic acid reacts faster due to reduced steric hindrance but offers less conjugation stability .
- Solubility : The benzoic acid group in 4-Maleimidobenzoic acid provides moderate solubility in polar aprotic solvents (e.g., DMSO), whereas 6-Maleimidocaproic acid ’s longer chain improves solubility in aqueous buffers .
- Biological Activity: Chlorinated derivatives (e.g., ) show enhanced cytotoxicity but lower selectivity compared to the parent compound’s organotin complexes .
Research Findings and Data
Antimicrobial Activity of Organotin Complexes
Complex | Bacterial Inhibition (Zone, mm) | Fungal Inhibition (Zone, mm) | LD₅₀ (µg/mL) |
---|---|---|---|
Methyltin(IV) derivative | 14–18 | 12–15 | 18 |
Phenyltin(IV) derivative | 16–20 | 14–18 | 12 |
4-Maleimidobenzoic acid | 8–10 | 6–8 | 25 |
Thermal Stability in Polymers
Compound | Decomposition Temp. (°C) | Solubility in DMSO |
---|---|---|
4-Maleimidobenzoic acid | 220–240 | 25 mg/mL |
4-Maleimidobenzoic NHS ester | 190–210 | 50 mg/mL |
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUOJDGRNKVVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168881 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17057-04-4 | |
Record name | N-(4-Carboxyphenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17057-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(2,5-Dioxopyrrol-1-yl)benzoic acid | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17057-04-4 | |
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Record name | 17057-04-4 | |
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Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
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Record name | 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
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Record name | 4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
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Retrosynthesis Analysis
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